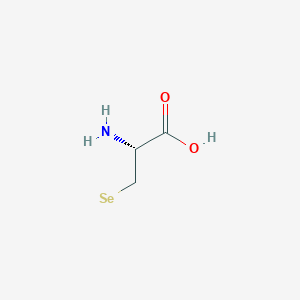

Selenocysteine

Description

Properties

InChI |

InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKWRPBBCBCIGA-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00881371 | |

| Record name | L-Selenocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10236-58-5 | |

| Record name | Selenocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenocysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Selenocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10236-58-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENOCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CH9049VIS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

143-146 °C | |

| Record name | Selenocysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The 21st Amino Acid: A Technical Guide to the Discovery and Incorporation of Selenocysteine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of selenocysteine as the 21st proteinogenic amino acid, a paradigm shift in our understanding of the central dogma of molecular biology. We delve into the intricate molecular machinery that facilitates its unique co-translational incorporation, offering a detailed examination of the key experiments that unraveled this biological enigma. This document provides a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of the critical pathways involved, to support researchers and professionals in the fields of biochemistry, molecular biology, and drug development.

Introduction: Redefining the Genetic Code

For decades, the central dogma of molecular biology was firmly rooted in the concept of 20 canonical amino acids. However, pioneering work by biochemist Thressa Stadtman at the National Institutes of Health in 1974 initiated a revision of this fundamental principle.[1] Her research on clostridial glycine (B1666218) reductase revealed the presence of a selenium-containing amino acid, later identified as this compound (Sec).[1] This discovery was a crucial first step, but it was the work of August Böck and his colleagues in the 1980s that elucidated the genetic basis for its incorporation, solidifying its status as the 21st amino acid.[2][3][4] They demonstrated that this compound is encoded by the UGA codon, which typically functions as a stop signal, a process now known as translational recoding.[1][2][3][4]

Quantitative Overview of the Selenoproteome

The discovery of this compound opened the door to identifying a unique class of proteins known as selenoproteins, which are found across all three domains of life.[1][5] In humans, 25 selenoprotein genes have been identified, while mice have 24.[4][6][7][8] These proteins are often involved in critical redox reactions, with the lower reduction potential of this compound compared to cysteine making it a highly efficient catalyst.[1]

| Category | Prokaryotes | Eukaryotes |

| Number of Selenoproteins | Variable (present in ~20% of species)[5] | Humans: 25, Mice: 24[4][6][7][8] |

| UGA Recoding Efficiency | ~30-40% in E. coli[9] | Variable, can be inefficient at the first UGA codon but increases at subsequent ones[10] |

| tRNA[Ser]Sec Acceptor Stem | 8 base pairs[1] | 10 base pairs[1] |

| SECIS Element Location | Immediately downstream of the UGA codon within the coding sequence[1][9][11] | Within the 3' untranslated region (3' UTR)[1][8][11] |

Table 1: Comparative Data of this compound Incorporation Machinery. This table summarizes the key quantitative differences in the this compound incorporation machinery between prokaryotes and eukaryotes.

The Molecular Machinery of this compound Incorporation

The co-translational incorporation of this compound is a complex process that requires a specialized suite of molecular machinery to override the default termination signal of the UGA codon.

The this compound Insertion Sequence (SECIS) Element

A key cis-acting element is the SECIS element, a stem-loop structure in the mRNA.[1][8] In bacteria, the SECIS element is located immediately downstream of the UGA codon.[1][9][11] In archaea and eukaryotes, it resides in the 3' UTR.[1][8][11] This structural motif is recognized by specific binding proteins that initiate the recoding process.

The Specialized tRNA: tRNA[Ser]Sec

This compound has a dedicated tRNA, tRNA[Ser]Sec, which is structurally distinct from other tRNAs.[1] It possesses a longer acceptor stem (10 bp in eukaryotes, 8 bp in bacteria) and other unique features that prevent it from being recognized by the standard elongation factor (EF-Tu in bacteria, eEF1A in eukaryotes).[1]

Biosynthesis of Selenocysteyl-tRNA[Ser]Sec

Unlike other amino acids, this compound is synthesized directly on its tRNA. The process begins with the charging of tRNA[Ser]Sec with serine by seryl-tRNA synthetase.[1] In eukaryotes and archaea, the seryl moiety is then phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) to form O-phosphoseryl-tRNA[Ser]Sec.[1] Finally, this compound synthase (SecS) catalyzes the conversion of the phosphoseryl group to a selenocysteyl group, using selenophosphate as the selenium donor.[1] In bacteria, a single enzyme, SelA, directly converts seryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec.[6]

The Dedicated Elongation Factor and Delivery to the Ribosome

A specialized elongation factor delivers the charged selenocysteyl-tRNA[Ser]Sec to the ribosome. In bacteria, this factor is SelB, which binds to both the SECIS element and the charged tRNA.[1] In eukaryotes, the process is more complex, involving two proteins: SECIS Binding Protein 2 (SBP2), which binds to the SECIS element, and a dedicated elongation factor, eEFSec, which then delivers the selenocysteyl-tRNA[Ser]Sec to the ribosome.[1][11]

Key Experimental Protocols

The elucidation of the this compound incorporation pathway relied on a series of key experimental techniques. Below are detailed methodologies for some of these pivotal experiments.

Identification of Selenoproteins by 75Se Radiolabeling

This method remains a gold standard for identifying and characterizing selenoproteins.

Objective: To specifically label and visualize selenoproteins within a biological sample.

Materials:

-

Cell culture medium deficient in selenium.

-

75Se-selenite or 75Se-selenomethionine.

-

Lysis buffer (e.g., RIPA buffer).

-

Polyacrylamide gels for SDS-PAGE.

-

Phosphorimager or X-ray film for autoradiography.

Protocol:

-

Cell Culture: Grow cells in a selenium-deficient medium for a defined period to deplete endogenous selenium stores.

-

Radiolabeling: Supplement the medium with 75Se-selenite or 75Se-selenomethionine and incubate for a period sufficient for protein synthesis (e.g., 16-24 hours).[6][7]

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

SDS-PAGE: Separate the radiolabeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Autoradiography: Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the 75Se-labeled selenoproteins.[6][7]

Site-Directed Mutagenesis of the SECIS Element

This technique is crucial for understanding the functional importance of specific nucleotides within the SECIS element.

Objective: To introduce specific mutations into the SECIS element to assess their impact on this compound incorporation.

Materials:

-

Plasmid DNA containing the gene of interest with its 3' UTR harboring the SECIS element.

-

Mutagenic primers containing the desired nucleotide changes.

-

High-fidelity DNA polymerase (e.g., Phusion or Pfu).

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

Protocol:

-

Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the target sequence in the SECIS element.[12][13][14]

-

PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The high-fidelity polymerase will amplify the entire plasmid, incorporating the mutation.[12][13][14]

-

DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively degrading the parental (non-mutated) plasmid DNA, which was isolated from a methylation-proficient E. coli strain.[12][13][15]

-

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select for transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

-

Functional Assay: Express the mutated construct in a suitable system (e.g., in vitro translation or cell culture) and assess the efficiency of this compound incorporation using a reporter assay (e.g., luciferase) or by 75Se radiolabeling.[16][17]

In Vitro this compound Incorporation Assay

This cell-free system allows for the controlled study of the molecular components required for this compound incorporation.

Objective: To reconstitute this compound incorporation in a cell-free system to study the function of individual components.

Materials:

-

Rabbit reticulocyte lysate or wheat germ extract.[2][18][19][20]

-

mRNA transcript of a selenoprotein gene (or a reporter construct) containing a UGA codon and a SECIS element.

-

Amino acid mixture (including 35S-methionine for labeling).

-

75Se-selenite.

-

Recombinant SBP2 and eEFSec (for eukaryotic systems).[2][21]

-

tRNA mixture.

Protocol:

-

Reaction Setup: Combine the in vitro translation lysate, mRNA transcript, amino acid mixture (with 35S-methionine), and 75Se-selenite in a reaction tube. For eukaryotic systems, supplement with recombinant SBP2 and eEFSec.[2][21]

-

Incubation: Incubate the reaction at the optimal temperature for the translation system (e.g., 30°C for rabbit reticulocyte lysate) for a defined period (e.g., 60-90 minutes).

-

Analysis of Translation Products: Separate the translation products by SDS-PAGE.

-

Detection: Visualize the total protein synthesis by autoradiography for 35S-methionine and selenoprotein synthesis by autoradiography for 75Se. The ratio of the 75Se signal to the 35S signal can be used to estimate the efficiency of this compound incorporation.

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows described in this guide.

Figure 1: Eukaryotic biosynthesis of selenocysteyl-tRNA[Ser]Sec.

Figure 2: Eukaryotic this compound incorporation at the ribosome.

Figure 3: Experimental workflow for 75Se radiolabeling of selenoproteins.

Conclusion and Future Directions

The discovery of this compound as the 21st amino acid has fundamentally altered our understanding of protein synthesis and the versatility of the genetic code. The intricate and highly regulated mechanism of its incorporation highlights a fascinating evolutionary adaptation. For researchers in drug development, the unique biochemistry of selenoproteins, particularly their role in redox regulation, presents novel therapeutic targets. Understanding the factors that control the efficiency and fidelity of this compound incorporation could lead to strategies for modulating the activity of specific selenoproteins implicated in disease. Further research into the structural biology of the this compound incorporation machinery and the functional characterization of the less-studied selenoproteins will undoubtedly continue to provide exciting insights into this unique corner of molecular biology.

References

- 1. researchgate.net [researchgate.net]

- 2. A recoding element that stimulates decoding of UGA codons by Sec tRNA[Ser]Sec - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoproteomic Interrogation of this compound by Low-pH isoTOP-ABPP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selenoprotein Gene Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selenoproteins: Molecular Pathways and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioactive 75Se Labeling and Detection of Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioactive 75Se Labeling and Detection of Selenoproteins | Springer Nature Experiments [experiments.springernature.com]

- 8. The human selenoproteome: recent insights into functions and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Partitioning between recoding and termination at a stop codon–this compound insertion sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Processive this compound Incorporation during Synthesis of Eukaryotic Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SECIS elements in the coding regions of selenoprotein transcripts are functional in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. research.cbc.osu.edu [research.cbc.osu.edu]

- 14. idtdna.com [idtdna.com]

- 15. static.igem.org [static.igem.org]

- 16. A Versatile Strategy to Reduce UGA-Selenocysteine Recoding Efficiency of the Ribosome Using CRISPR-Cas9-Viral-Like-Particles Targeting this compound-tRNA[Ser]Sec Gene [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Translation Assays for this compound Insertion | Springer Nature Experiments [experiments.springernature.com]

- 19. Regulation of this compound Incorporation into the Selenium Transport Protein, Selenoprotein P - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Translation Assays for this compound Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficiency of Mammalian this compound Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

The 21st Amino Acid: A Technical History of Selenocysteine Identification

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The central dogma of molecular biology, for decades, elegantly described the flow of genetic information from DNA to RNA to a protein repertoire built from a canonical set of 20 amino acids. However, the discovery of a 21st proteinogenic amino acid, selenocysteine, challenged this established paradigm and unveiled a fascinating new layer of complexity in protein synthesis. This in-depth technical guide provides a comprehensive history of the key discoveries that led to the identification and characterization of this compound, detailing the experimental methodologies that underpinned this research and presenting the quantitative data that validated these findings. This whitepaper is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this unique amino acid and its intricate incorporation machinery, which holds potential for novel therapeutic strategies.

A Historical Timeline of Discovery

The journey to understanding this compound was a multi-decade endeavor, marked by meticulous biochemical detective work.

Early Observations of Selenium's Biological Role (1950s-1970s)

The story begins not with the amino acid itself, but with the essential trace element selenium. In the 1950s, Klaus Schwarz and colleagues identified an unknown "Factor 3" in brewer's yeast that prevented liver necrosis in rats fed a vitamin E-deficient diet. This factor was later identified as selenium.[1] Subsequent research in the 1970s established that the enzymatic activity of glutathione (B108866) peroxidase (GPx) was selenium-dependent.[1] Similarly, the activity of formate (B1220265) dehydrogenase in E. coli and glycine (B1666218) reductase in Clostridium sticklandii were also found to be dependent on selenium.[1] These findings strongly suggested that selenium was not merely a cofactor but was covalently integrated into these enzymes.

The Groundbreaking Discovery of a New Amino Acid (1976)

The definitive identification of this compound was achieved in 1976 by the pioneering biochemist Thressa Stadtman and her colleagues at the National Institutes of Health.[1][2][3] Through a series of meticulous experiments on the protein A component of clostridial glycine reductase, they provided unequivocal evidence for a new, selenium-containing amino acid.[1][2]

Decoding the Genetic Puzzle: The UGA Codon (1986)

A major breakthrough in understanding how this compound was incorporated into proteins came in 1986. Two independent groups, led by August Böck, discovered that the UGA codon, traditionally known as a "stop" codon that terminates protein synthesis, actually encoded for this compound in the genes for bacterial formate dehydrogenase and mammalian glutathione peroxidase.[1] This discovery of a dual-function codon was a significant departure from the established understanding of the genetic code.

Unraveling the Machinery: tRNASec and the SECIS Element (1988-1991)

The puzzle of how the translational machinery differentiates between a UGA stop codon and a UGA this compound codon began to be solved with the discovery of a specific tRNA for this compound (tRNA[Ser]Sec) in 1988.[4] This unique tRNA is initially charged with serine, which is then enzymatically converted to this compound while still attached to the tRNA.

The final key to the puzzle was the discovery of the this compound Insertion Sequence (SECIS) element in the early 1990s.[1] This stem-loop structure, located in the 3' untranslated region (UTR) of eukaryotic and archaeal selenoprotein mRNAs and downstream of the UGA codon in bacteria, was found to be essential for recruiting the necessary factors to the ribosome to ensure the incorporation of this compound.[1][2]

Core Experimental Protocols

The identification and characterization of this compound relied on a combination of classical biochemical techniques and emerging molecular biology methods.

Protocol 1: Identification of this compound in Clostridial Glycine Reductase (Adapted from Stadtman et al., 1976)

This protocol outlines the key steps that led to the initial discovery of this compound.

1. Radiolabeling of the Selenoprotein:

-

Clostridium sticklandii was cultured in a medium supplemented with radioactive selenite (B80905) (75SeO32-).

-

This allowed for the in vivo incorporation of 75Se into its selenoenzymes.

2. Purification of Glycine Reductase (Protein A):

-

Bacterial cells were harvested and lysed.

-

A multi-step protein purification protocol was employed, involving:

-

Ammonium sulfate (B86663) precipitation.

-

Ion-exchange chromatography (e.g., DEAE-cellulose).[5]

-

Gel filtration chromatography.[5]

-

-

Fractions were monitored for both glycine reductase activity and 75Se radioactivity.

3. Acid Hydrolysis and Amino Acid Analysis:

-

The purified, 75Se-labeled protein was subjected to acid hydrolysis (6 N HCl, 110°C, 24 hours) to break it down into its constituent amino acids.

-

The resulting amino acid mixture was analyzed using an automated amino acid analyzer, a technique developed by Stein and Moore in the 1950s.[6]

-

The analyzer separates amino acids based on their charge and hydrophobicity using ion-exchange chromatography.

-

The eluted amino acids were derivatized post-column with ninhydrin, allowing for their detection and quantification by monitoring absorbance at 570 nm (and 440 nm for proline).[6]

4. Identification of the Radioactive Peak:

-

The eluate from the amino acid analyzer was collected in fractions, and the radioactivity of each fraction was measured.

-

A distinct radioactive peak was observed that did not correspond to any of the 20 standard amino acids.

-

This novel peak co-eluted with a chemically synthesized standard of this compound, providing strong evidence for its identity.

Protocol 2: Demonstrating UGA as the this compound Codon using Site-Directed Mutagenesis and In Vitro Translation

This protocol describes the experimental approach used to confirm the coding function of the UGA codon.

1. Plasmid Construction:

-

A plasmid vector containing the gene for a known selenoprotein (e.g., glutathione peroxidase) was used.

-

Site-directed mutagenesis was employed to alter the in-frame UGA codon to other codons (e.g., UGU for cysteine or UAA for a stop codon).

2. In Vitro Transcription and Translation:

-

The wild-type and mutated plasmids were used as templates for in vitro transcription to produce mRNA.

-

The resulting mRNAs were translated in a cell-free system, such as a rabbit reticulocyte lysate, supplemented with amino acids and 75Se-selenite.[7]

3. Analysis of Translation Products:

-

The translation products were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel was then subjected to autoradiography to visualize the 75Se-labeled proteins.

4. Interpretation of Results:

-

Translation of the wild-type mRNA resulted in a full-length, 75Se-labeled protein.

-

Mutation of the UGA codon to a cysteine codon (UGU) resulted in a full-length protein that was not radiolabeled, indicating cysteine incorporation.

-

Mutation of the UGA codon to a stop codon (UAA) resulted in a truncated protein product, confirming that the UGA codon was essential for the synthesis of the full-length selenoprotein.

Protocol 3: Characterization of the SECIS Element using a Reporter Gene Assay

This protocol details a common method to assess the function of a SECIS element.

1. Reporter Construct Design:

-

A reporter gene, such as luciferase or green fluorescent protein (GFP), was modified to include an in-frame UGA codon.

-

The 3' UTR of this reporter gene was engineered to contain the putative SECIS element from a known selenoprotein.

-

Control constructs were also created, either lacking the SECIS element or containing mutations in the conserved regions of the SECIS structure.

2. Cell Transfection and Expression:

-

The reporter constructs were transfected into mammalian cells.

-

The cells were cultured in a medium containing selenium.

3. Measurement of Reporter Activity:

-

After a period of expression, the cells were lysed, and the activity of the reporter protein (e.g., luciferase activity, GFP fluorescence) was measured.

4. Analysis and Interpretation:

-

High reporter activity was observed in cells transfected with the construct containing a functional SECIS element, indicating successful readthrough of the UGA codon and synthesis of the full-length reporter protein.

-

Low or no reporter activity was observed in cells with constructs lacking the SECIS element or containing a mutated SECIS, demonstrating the essential role of this RNA structure in this compound incorporation.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound incorporation and selenoprotein function.

Table 1: Efficiency of this compound Incorporation

| System | Selenoprotein/Reporter | Efficiency (%) | Reference |

| In vitro (Rabbit Reticulocyte Lysate) | Luciferase Reporter | 5-8 | [5] |

| In vitro (Rabbit Reticulocyte Lysate) | Selenoprotein P | ~40 | [5] |

| Transfected Rat Hepatoma Cells | Luciferase Reporter | 0.5-1.3 | [5] |

| Human Peripheral Mononuclear Cells | Thioredoxin Reductase | ~87 | [8] |

Table 2: Kinetic Parameters of Selenoenzymes vs. Cysteine Analogs

| Enzyme | Substrate | Parameter | This compound | Cysteine Mutant | Fold Difference | Reference |

| Thioredoxin Reductase 1 (T. denticola) | Insulin Disulfide | Vmax (nmol/min/mg) | 11.2 | 1.0 | 11.2 | [9] |

| Thioredoxin Reductase (Drosophila) | Methylseleninate | kcat (s-1) | 5.2 | 1.0 | 5.2 | [10] |

Table 3: Binding Affinities of SBP2 for SECIS Elements

| SBP2 Domain | SECIS Element | Apparent Kd (nM) | Reference |

| Recombinant SBP2-RBD | PHGPx | ~5 | [11] |

| Recombinant SBP2-RBD | Dio2 | ~40 | [11] |

| Recombinant SBP2-RBD | GPx1 | ~320 | [11] |

Visualizing the Machinery: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows in this compound research.

Diagram 1: The this compound Incorporation Pathway in Eukaryotes

Caption: Eukaryotic this compound incorporation pathway.

Diagram 2: Experimental Workflow for Identifying a Novel Selenoprotein

Caption: Workflow for novel selenoprotein identification.

Diagram 3: Logical Relationship for UGA Recoding

Caption: Logical flow for UGA codon interpretation.

Conclusion

The discovery of this compound as the 21st proteinogenic amino acid fundamentally altered our understanding of the genetic code and the process of protein synthesis. This journey, from the initial observations of selenium's biological importance to the detailed molecular dissection of the this compound incorporation machinery, is a testament to the power of rigorous biochemical and molecular investigation. The intricate interplay between the UGA codon, the SECIS element, and a dedicated set of protein and RNA factors highlights a remarkable example of translational recoding. For researchers in drug development, a thorough understanding of this unique pathway offers potential avenues for therapeutic intervention, particularly in diseases where redox regulation and the function of selenoenzymes play a critical role. Further exploration of the nuances of selenoprotein synthesis and function will undoubtedly continue to yield exciting insights into cellular biology and human health.

References

- 1. The Molecular Biology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Inherited Disorders of Thyroid Hormone Metabolism Defect Caused by the Dysregulation of Selenoprotein Expression [frontiersin.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Purification of protein components of the clostridial glycine reductase system and characterization of protein A as a selenoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cib.csic.es [cib.csic.es]

- 7. Procedure for the automatic analysis of all amino acids in elastin hydrolyzates on a routine basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficiency of this compound incorporation in human thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selenium utilization in thioredoxin and catalytic advantage provided by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pubs.acs.org [pubs.acs.org]

The 21st Amino Acid: A Technical Guide to the Fundamental Biochemical Properties of Selenocysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the fundamental biochemical properties of selenocysteine (Sec), the 21st proteinogenic amino acid. Possessing unique chemical characteristics that distinguish it from its sulfur-containing analog, cysteine, this compound plays a critical role in a diverse array of biological processes, particularly in redox regulation. This document details its structure, physicochemical properties, intricate biosynthesis, and the complex machinery governing its incorporation into selenoproteins. Furthermore, it outlines key experimental protocols for the study of this compound and discusses the involvement of selenoproteins in crucial signaling pathways, offering valuable insights for researchers in biochemistry, medicine, and drug development.

Core Biochemical and Physicochemical Properties

This compound is structurally analogous to cysteine, with the key difference being the substitution of a selenium atom for the sulfur atom in the side chain, forming a selenol group (-SeH).[1][2] This seemingly minor alteration has profound implications for its chemical reactivity and biological function.

Enhanced Nucleophilicity and Acidity

The selenol group of this compound is a more potent nucleophile and is more acidic than the thiol group of cysteine.[3][4][5] At physiological pH, the selenol group is predominantly deprotonated, existing in its reactive selenolate form (-Se⁻).[3][6] This is a direct consequence of its lower pKa value compared to cysteine.[3][6][7] This inherent reactivity is central to the catalytic function of many selenoenzymes.[4][5]

Redox Potential

This compound exhibits a lower reduction potential than cysteine, making it a more efficient catalyst in redox reactions.[1][8] This property is crucial for its role in antioxidant enzymes that protect cells from oxidative damage.[1][9]

Quantitative Physicochemical Data

The distinct physicochemical properties of this compound compared to cysteine are summarized in the table below.

| Property | This compound (Sec) | Cysteine (Cys) | References |

| Structure | Contains a selenol group (-CH₂-SeH) | Contains a thiol group (-CH₂-SH) | [1] |

| pKa of Side Chain | ~5.2 - 5.43 | ~8.0 - 8.3 | [1][3][6][7][10] |

| Redox Potential | Lower | Higher | [1][8] |

| Reactivity | More reactive, stronger nucleophile | Less reactive | [3][4][5][10][11] |

| Half-wave Potential | -0.212 V | 0.021 V | [10] |

Biosynthesis and Incorporation into Selenoproteins

Unlike the canonical 20 amino acids, this compound is not synthesized as a free amino acid and then incorporated into proteins. Instead, it is synthesized on its specific transfer RNA (tRNA) and co-translationally inserted into a growing polypeptide chain at a UGA codon, which typically functions as a stop codon.[12][13][14] This remarkable process of translational recoding requires a complex and highly regulated molecular machinery.

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the aminoacylation of the this compound-specific tRNA, tRNA[Ser]Sec, with serine by seryl-tRNA synthetase (SerS).[15][16] In eukaryotes and archaea, the seryl-tRNA[Ser]Sec is then phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) to form O-phosphoseryl-tRNA[Ser]Sec.[15][16][17] Subsequently, this compound synthase (SecS) catalyzes the conversion of O-phosphoseryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec, utilizing selenophosphate as the selenium donor.[15][16][17] Selenophosphate is synthesized from selenide (B1212193) and ATP by selenophosphate synthetase 2 (SPS2).[15][16][18] In bacteria, the conversion of seryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec is a single-step reaction catalyzed by this compound synthase (SelA).[17]

Caption: Eukaryotic and Archaeal this compound Biosynthesis Pathway.

Co-translational Incorporation of this compound

The incorporation of this compound into a nascent polypeptide at a UGA codon is guided by a cis-acting RNA element known as the this compound Insertion Sequence (SECIS) element.[19][20][21] In eukaryotes and archaea, the SECIS element is typically located in the 3' untranslated region (3' UTR) of the selenoprotein mRNA, whereas in bacteria, it is found immediately downstream of the UGA codon.[19][20][21]

The SECIS element is recognized by the SECIS binding protein 2 (SBP2) in eukaryotes.[13][18] SBP2, in turn, recruits a specialized elongation factor, eEFSec, which specifically binds to selenocysteyl-tRNA[Ser]Sec.[22] This complex then delivers the selenocysteyl-tRNA[Ser]Sec to the ribosome, enabling the decoding of the UGA codon as this compound instead of terminating translation.[12][22]

Caption: Eukaryotic this compound Incorporation Machinery.

Experimental Protocols

The unique properties of this compound necessitate specialized experimental approaches for its study. Below are outlines of key methodologies.

Quantification of this compound in Peptides and Proteins by HPLC-ICP-MS

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a highly sensitive and specific method for the quantification of selenium-containing molecules.

Methodology:

-

Sample Preparation:

-

Reduction and Alkylation: Proteins are denatured, and disulfide/diselenide bonds are reduced using a reducing agent like dithiothreitol (B142953) (DTT). The resulting free selenol and thiol groups are then alkylated with a reagent such as iodoacetamide (B48618) (IAM) to form stable carbamidomethyl derivatives. This prevents re-oxidation and stabilizes the this compound residue.[21][23]

-

Proteolytic Digestion: The alkylated protein is digested into smaller peptides using a protease, such as trypsin.[21]

-

-

Chromatographic Separation:

-

The peptide mixture is separated by reversed-phase HPLC. The choice of column and gradient conditions is optimized to achieve good resolution of the this compound-containing peptide from other peptides in the mixture.

-

-

ICP-MS Detection:

-

The eluent from the HPLC is introduced into the ICP-MS. The high temperature of the plasma atomizes and ionizes the selenium atoms.

-

The mass spectrometer detects the selenium isotopes (e.g., 78Se, 80Se), providing a highly specific and sensitive signal for the selenium-containing peptide.[23]

-

Quantification is typically performed using an external calibration curve with a known concentration of a selenium standard or by isotope dilution.[24]

-

Recombinant Expression and Purification of Selenoproteins

The expression of recombinant selenoproteins is challenging due to the UGA codon ambiguity. Specialized expression systems are required.

Methodology (E. coli):

-

Expression System: An E. coli strain engineered for selenoprotein expression is used. This often involves co-expression of the genes for tRNA[Ser]Sec (selC), this compound synthase (selA), and the specialized elongation factor (selB).[25]

-

Vector Construction: The gene of interest is cloned into an expression vector. The UGA codon for this compound is introduced at the desired position by site-directed mutagenesis. A bacterial SECIS element is typically placed immediately downstream of the UGA codon.[20]

-

Culture and Induction:

-

The transformed E. coli are grown in a suitable medium supplemented with a selenium source, such as sodium selenite (B80905).[20]

-

Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[20]

-

-

Purification:

Metabolic Labeling of Selenoproteins with 75Se

Radioactive labeling with 75Se is a classic and highly sensitive method for detecting and tracking selenoproteins.

Methodology:

-

Labeling: Cells or organisms are cultured in a medium containing 75Se-labeled selenite or selenomethionine (B1662878).[2][27][28]

-

Sample Preparation: Cells or tissues are harvested, and protein extracts are prepared.

-

Detection:

-

Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is dried and exposed to a phosphor screen or X-ray film to visualize the 75Se-labeled selenoproteins.[28]

-

Role in Signaling Pathways

Selenoproteins are integral components of various signaling pathways, primarily through their roles in redox regulation.

PI3K/Akt/Erk Signaling Pathway

Selenoprotein P (SelP), a major selenium transporter in the plasma, has been shown to influence the PI3K/Akt/Erk signaling pathway, which is crucial for cell growth, proliferation, and survival.[23][25]

Regulation of Calcium Flux

Selenoproteins located in the endoplasmic reticulum (ER), such as Selenoprotein K and Selenoprotein N, are involved in regulating calcium (Ca²⁺) flux by interacting with proteins like the IP3R receptor.[23][25]

Leptin Signaling

Selenoprotein M, another ER-resident selenoprotein, acts as a positive regulator of leptin signaling by affecting the phosphorylation of STAT3.[23][25]

Caption: Involvement of Selenoproteins in Key Signaling Pathways.

Implications for Drug Development

The unique reactivity of this compound and the critical roles of selenoproteins in human health and disease present significant opportunities for drug development.

-

Targeting Selenoenzymes: The active site this compound of selenoenzymes, such as thioredoxin reductase, is a target for the development of novel anticancer and antimicrobial agents.

-

This compound-Containing Peptides and Proteins: The synthesis of peptides and proteins containing this compound allows for the creation of new therapeutic agents with enhanced stability and redox activity.[3][12]

-

Selenium-Based Drugs: The development of selenium-containing compounds that can modulate the activity of selenoproteins is a promising area of research for the treatment of various diseases, including cancer and neurodegenerative disorders.

Conclusion

This compound's distinct biochemical properties, arising from the presence of selenium, underscore its importance in a wide range of biological functions. Its enhanced nucleophilicity, lower pKa, and favorable redox potential make it an exceptionally efficient catalyst in redox reactions. The intricate and highly regulated mechanisms of its biosynthesis and co-translational incorporation highlight its unique status among the proteinogenic amino acids. A thorough understanding of the biochemistry of this compound and the functions of selenoproteins is crucial for advancing our knowledge of cellular redox control and for the development of novel therapeutic strategies targeting selenoprotein-dependent pathways. This guide provides a foundational resource for researchers and professionals dedicated to exploring the multifaceted world of this fascinating 21st amino acid.

References

- 1. Radioactive 75Se Labeling and Detection of Selenoproteins | Springer Nature Experiments [experiments.springernature.com]

- 2. Metabolism of Tracer 75Se Selenium From Inorganic and Organic Selenocompounds Into Selenoproteins in Rats, and the Missing 75Se Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of this compound peptides and their oxidation to diselenide-bridged compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 6. assaygenie.com [assaygenie.com]

- 7. pKa of this compound - Generic - BNID 102619 [bionumbers.hms.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Metabolism of Tracer 75Se Selenium From Inorganic and Organic Selenocompounds Into Selenoproteins in Rats, and the Missing 75Se Metabolites [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. experts.illinois.edu [experts.illinois.edu]

- 13. Understanding the Redox Biology of Selenium in the Search of Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Translation Assays for this compound Insertion | Springer Nature Experiments [experiments.springernature.com]

- 15. INCORPORATION OF this compound INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Site-specific pK(a) determination of this compound residues in selenovasopressin by using 77Se NMR spectroscopy. | Semantic Scholar [semanticscholar.org]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 19. Synthesis of this compound-containing cyclic peptides via tandem N-to-S acyl migration and intramolecular this compound-mediated native chemical ligation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Production and purification of homogenous recombinant human selenoproteins reveals a unique codon skipping event in E. coli and GPX4-specific affinity to bromosulfophthalein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Determination of selenomethionine and this compound in human serum using speciated isotope dilution-capillary HPLC-inductively coupled plasma collision cell mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Introducing this compound into Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 26. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 27. Radioactive 75Se Labeling and Detection of Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Metabolism of Tracer 75Se Selenium From Inorganic and Organic Selenocompounds Into Selenoproteins in Rats, and the Missing 75Se Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Selenocysteine: Structure, Properties, and Biological Incorporation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenocysteine (Sec), the 21st proteinogenic amino acid, is a critical component of a unique class of proteins known as selenoproteins.[1][2] Structurally analogous to cysteine, this compound features a selenium atom in place of the sulfur atom, conferring distinct chemical properties that are fundamental to the catalytic activities of many antioxidant enzymes.[2][3] This guide provides a comprehensive overview of the structure, chemical formula, and physicochemical properties of this compound, alongside a detailed examination of its unique biosynthesis and translational incorporation mechanism.

Structure and Chemical Formula

This compound is the selenium analog of the amino acid cysteine, where a selenol group (-SeH) replaces the thiol group (-SH) of cysteine.[1][3] Like other proteinogenic amino acids, it possesses a central carbon atom (α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (-H), and a variable side chain. For this compound, the side chain is -CH2SeH.

The chemical formula for this compound is C3H7NO2Se.[1][4] At physiological pH, the amino and carboxyl groups exist in their protonated (-NH3+) and deprotonated (-COO-) forms, respectively, creating a zwitterion.[1] The selenol group of this compound is significantly more acidic than the thiol group of cysteine, with a pKa value around 5.2-5.43.[1][5][6] This means that at physiological pH, the selenol group is largely deprotonated, existing as a highly nucleophilic selenolate anion (-Se⁻).[6]

Molecular Structure:

Physicochemical Properties of this compound

The substitution of sulfur with the more polarizable and nucleophilic selenium atom endows this compound with unique chemical properties that are pivotal to its function in selenoproteins. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Chemical Formula | C3H7NO2Se | [1][4] |

| Molar Mass | 168.065 g·mol−1 | [1][4] |

| pKa (selenol group) | 5.24 - 5.43 | [1][5] |

| Melting Point | 143-146 °C | [4] |

| Solubility in Water | 392 g/L (at 0 °C) | [4] |

Experimental Protocols: Synthesis and Incorporation of this compound

The incorporation of this compound into proteins is a complex process that involves the recoding of a UGA codon, which typically functions as a stop codon.[7][8] This process requires a unique transfer RNA (tRNA[Ser]Sec) and a specific stem-loop structure in the mRNA known as the this compound insertion sequence (SECIS) element.[6][8][9]

Key Methodologies for Studying this compound Incorporation:

-

In Vitro Reconstitution of Selenoprotein Synthesis: This technique involves combining purified components of the translational machinery (ribosomes, tRNAs, aminoacyl-tRNA synthetases, elongation factors) with a specific mRNA encoding a selenoprotein. By manipulating the components and reaction conditions, researchers can dissect the mechanism of UGA recoding and SECIS element function.

-

Site-Directed Mutagenesis: To understand the role of specific residues or sequences, mutations can be introduced into the selenoprotein gene or the SECIS element. For instance, mutating the UGA codon or altering the SECIS structure can reveal their importance in this compound incorporation.[10]

-

Mass Spectrometry: This analytical technique is crucial for confirming the presence and location of this compound residues within a purified selenoprotein. It can also be used to identify post-translational modifications.[11]

-

77Se NMR Spectroscopy: This specialized NMR technique allows for the direct observation of the selenium atom in this compound, providing valuable information about its chemical environment and pKa within a protein.[12]

Biological Incorporation of this compound: A Signaling Pathway

The biosynthesis and incorporation of this compound into a growing polypeptide chain is a highly regulated process. The following diagram illustrates the key steps in eukaryotes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bioinformaticaupf.crg.eu [bioinformaticaupf.crg.eu]

- 3. This compound - Proteopedia, life in 3D [proteopedia.org]

- 4. L-Selenocysteine | C3H7NO2Se | CID 25076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pKa of this compound - Generic - BNID 102619 [bionumbers.hms.harvard.edu]

- 6. This compound | The 21st Amino Acid | RUO [benchchem.com]

- 7. Processive this compound Incorporation during Synthesis of Eukaryotic Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and decoding of this compound and human health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MECHANISM OF SELENIUM INCORPORATION DURING PROTEIN SYNTHESIS - UNIVERSITY OF MASSACHUSETTS [portal.nifa.usda.gov]

- 10. The contribution of this compound to the peroxidase activity of selenoprotein S - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reaction Mechanism and Molecular Basis for Selenium/Sulfur Discrimination of this compound Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Intricate Machinery of Selenocysteine Incorporation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenocysteine (Sec), the 21st proteinogenic amino acid, is a critical component of a unique class of proteins known as selenoproteins, which are essential for various physiological processes, including antioxidant defense, thyroid hormone metabolism, and immune function.[1][2][3] Unlike the canonical 20 amino acids, the incorporation of this compound into a growing polypeptide chain is a complex and highly regulated process that involves the recoding of a UGA codon, which typically signals translation termination.[1][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound biosynthesis and its co-translational incorporation into proteins. It details the key cis-acting elements and trans-acting factors, summarizes quantitative data on incorporation efficiency, outlines key experimental protocols, and provides visual representations of the associated pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of this fascinating biological process.

The Core Components of this compound Incorporation

The synthesis and incorporation of this compound are orchestrated by a specialized set of molecular machinery that distinguishes the UGA codon for Sec from a UGA stop codon.

This compound tRNA (tRNASec)

The journey of this compound begins with a unique transfer RNA, tRNASec.[4][6] Unlike canonical tRNAs, tRNASec possesses distinct structural features, including a longer acceptor stem (10 base pairs in eukaryotes) and a long variable arm.[4] Initially, tRNASec is misacylated with serine by seryl-tRNA synthetase (SerRS) to form seryl-tRNASec.[1][6] This misacylation is the first committed step in the this compound biosynthesis pathway.[1]

The this compound Insertion Sequence (SECIS) Element

The key determinant for recoding a UGA codon as this compound is a cis-acting mRNA stem-loop structure known as the this compound Insertion Sequence (SECIS) element.[2][7][8] In eukaryotes and archaea, the SECIS element is typically located in the 3' untranslated region (3' UTR) of selenoprotein mRNAs and can direct the incorporation of Sec at multiple UGA codons within the coding sequence.[7][8] In bacteria, the SECIS element is found immediately downstream of the UGA codon it recodes.[7][9] The eukaryotic SECIS element has a characteristic secondary structure that includes conserved nucleotide sequences and non-canonical base pairs, which are crucial for its function.[8]

SECIS Binding Protein 2 (SBP2)

The SECIS element exerts its function by recruiting a specific binding protein, the SECIS Binding Protein 2 (SBP2).[5][10][11] SBP2 is a key trans-acting factor that acts as a scaffold, bringing together the other components of the Sec incorporation machinery.[12][13] It recognizes and binds to the conserved features of the SECIS element and interacts with both the ribosome and the this compound-specific elongation factor.[11][14][15] The interaction between SBP2 and the SECIS element is a critical regulatory step in selenoprotein synthesis.[16]

This compound-Specific Elongation Factor (eEFSec)

The delivery of the selenocysteinyl-tRNASec (Sec-tRNASec) to the ribosome is mediated by a specialized elongation factor, eEFSec (or SelB in bacteria).[4][13][14] eEFSec is a GTPase that specifically binds to Sec-tRNASec, but not to the precursor seryl-tRNASec.[4][17] The ternary complex of eEFSec, GTP, and Sec-tRNASec is then recruited to the ribosome through its interaction with SBP2 bound to the SECIS element.[12][13]

The Biosynthesis of this compound

This compound is synthesized directly on its tRNA in a multi-step enzymatic pathway.[1][4][6]

Eukaryotic and Archaeal Pathway

In eukaryotes and archaea, the seryl-tRNASec is first phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) to form O-phosphoseryl-tRNASec (Sep-tRNASec).[1][4][6] Subsequently, this compound synthase (SecS) catalyzes the conversion of Sep-tRNASec to Sec-tRNASec using selenophosphate as the selenium donor.[4][6][18] Selenophosphate itself is synthesized from selenide (B1212193) by selenophosphate synthetase 2 (SPS2).[18][19]

Bacterial Pathway

The bacterial pathway is more direct. The seryl-tRNASec is directly converted to selenocysteinyl-tRNASec by the enzyme this compound synthase (SelA), which is a pyridoxal (B1214274) phosphate-containing enzyme.[4][6] The selenium donor in this reaction is also selenophosphate, synthesized by selenophosphate synthetase (SelD).[6][18]

The Mechanism of UGA Recoding and this compound Incorporation

The co-translational incorporation of this compound at a UGA codon is a tightly regulated process that involves a complex interplay between the ribosome, the selenoprotein mRNA, and the dedicated trans-acting factors.

When a ribosome translating a selenoprotein mRNA encounters an in-frame UGA codon, the SECIS element in the 3' UTR recruits SBP2.[11][14] SBP2, in turn, facilitates the recruitment of the eEFSec-GTP-Sec-tRNASec ternary complex to the ribosomal A-site.[12][13] This recruitment prevents the binding of release factors that would otherwise terminate translation.[14] Upon successful decoding of the UGA codon by the anticodon of tRNASec, GTP is hydrolyzed by eEFSec, leading to a conformational change that releases Sec-tRNASec into the peptidyl transferase center of the ribosome.[13][14] The this compound is then incorporated into the nascent polypeptide chain, and translation continues.

Quantitative Data on this compound Incorporation Efficiency

The efficiency of this compound incorporation can vary significantly depending on the specific selenoprotein, the cellular context, and the availability of selenium. Several studies have quantitatively assessed this efficiency using various reporter systems.

| System | Selenoprotein/Reporter | SECIS Element | Measured Efficiency (%) | Reference |

| In vitro (Rabbit reticulocyte lysate) | Luciferase Reporter | PHGPx | 5-8 | [20][21] |

| In vitro (Rabbit reticulocyte lysate) | Selenoprotein P | Endogenous | ~40 | [20][21] |

| Transfected Rat Hepatoma Cells (McArdle 7777) | Luciferase Reporter | PHGPx | 0.8-1.3 | [20] |

| In vitro (IRES-driven) | FLuc-Sec/wt | - | 3.8 | [22] |

| In vitro (Cap-dependent) | FLuc-Sec/wt | - | 8.8 | [22] |

Experimental Protocols

In Vitro this compound Incorporation Assay

This protocol is adapted from methodologies used to quantitatively measure Sec incorporation efficiency in a cell-free system.

Objective: To quantify the efficiency of this compound incorporation at a UGA codon in a reporter mRNA using an in vitro translation system.

Materials:

-

Rabbit reticulocyte lysate

-

Reporter plasmid DNA (e.g., luciferase containing an in-frame UGA codon and a downstream SECIS element)

-

In vitro transcription kit (e.g., T7 RNA polymerase)

-

Amino acid mixture (lacking methionine)

-

[35S]-Methionine

-

RNase inhibitor

-

SDS-PAGE gels

-

Phosphorimager

Methodology:

-

mRNA Synthesis: Linearize the reporter plasmid downstream of the SECIS element. Synthesize capped reporter mRNA in vitro using T7 RNA polymerase according to the manufacturer's instructions. Purify the mRNA.

-

In Vitro Translation: Set up the in vitro translation reaction in a final volume of 25 µL containing:

-

12.5 µL rabbit reticulocyte lysate

-

1 µg of reporter mRNA

-

1 µL of [35S]-Methionine

-

1 µL of amino acid mixture minus methionine

-

RNase inhibitor

-

Nuclease-free water to 25 µL

-

-

Incubate the reaction at 30°C for 60-90 minutes.

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Resolve the translation products on a 12% SDS-PAGE gel.

-

Dry the gel and expose it to a phosphorimager screen.

-

Quantify the band intensities corresponding to the full-length selenoprotein (read-through product) and the truncated product (termination at the UGA codon).

-

-

Calculate Efficiency: The efficiency of this compound incorporation is calculated as: (Intensity of full-length protein) / (Intensity of full-length protein + Intensity of truncated protein) * 100%.

Ribosome Profiling (Ribo-Seq) for Studying UGA Recoding

Ribosome profiling is a powerful technique to study translation dynamics at codon resolution, making it ideal for investigating the efficiency of UGA recoding for all selenoproteins simultaneously in a physiological context.[15][23][24]

Objective: To determine the ribosome occupancy on selenoprotein mRNAs upstream and downstream of the UGA codon to assess the efficiency of this compound incorporation.

Materials:

-

Cultured cells or tissue samples

-

Cycloheximide (B1669411) (translation elongation inhibitor)

-

Lysis buffer

-

RNase I

-

Sucrose (B13894) gradients or size-exclusion chromatography columns

-

Library preparation kit for next-generation sequencing

Methodology:

-

Cell Lysis and Ribosome Isolation:

-

Treat cells with cycloheximide to arrest translating ribosomes.

-

Lyse the cells under conditions that preserve ribosome integrity.

-

Treat the lysate with RNase I to digest mRNA not protected by ribosomes, generating ribosome-protected footprints (RPFs).

-

-

Monosome Purification: Isolate the 80S monosomes (containing the RPFs) by sucrose gradient centrifugation or size-exclusion chromatography.

-

Footprint Extraction and Library Preparation:

-

Extract the RPFs (typically 28-30 nucleotides in length) from the purified monosomes.

-

Prepare a sequencing library from the RPFs. This involves 3' adapter ligation, reverse transcription, circularization, and PCR amplification.

-

-

RNA-Seq Library Preparation: Prepare a parallel RNA-Seq library from the total mRNA of the same sample to normalize for transcript abundance.

-

Sequencing and Data Analysis:

-

Sequence both the Ribo-Seq and RNA-Seq libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome or transcriptome.

-

Calculate the ribosome density (number of RPFs) along each selenoprotein transcript.

-

-

Calculate Recoding Efficiency: The UGA recoding efficiency for a specific selenoprotein is determined by calculating the ratio of ribosome density downstream of the UGA codon to the ribosome density upstream of the UGA codon, normalized to the corresponding mRNA levels.[23]

Mass Spectrometry for Selenoprotein Identification and Quantification

Mass spectrometry (MS)-based proteomics is a crucial tool for the identification and quantification of selenoproteins.[25][26] Specialized techniques are required to handle the unique properties of this compound.

Objective: To identify and quantify selenoproteins in a complex biological sample.

Materials:

-

Protein extract from cells or tissues

-

Alkylation agents (e.g., iodoacetamide)

-

Proteases (e.g., trypsin)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Specialized search algorithms for selenoprotein identification

Methodology:

-

Sample Preparation:

-

Proteolytic Digestion: Digest the proteins into peptides using a protease like trypsin.

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography.

-

Analyze the eluted peptides by tandem mass spectrometry. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.

-

-

Data Analysis:

-

Search the generated MS/MS spectra against a protein sequence database that includes selenoprotein sequences. The search algorithm must be configured to consider the mass of this compound.

-

The unique isotopic signature of selenium can also be used to identify selenium-containing peptides.[28]

-

-

Quantification: Relative or absolute quantification of selenoproteins can be performed using label-free methods or by incorporating stable isotopes.

Visualizing the Mechanism of this compound Incorporation

Diagrams generated using the DOT language provide a clear visual representation of the key pathways and experimental workflows.

Caption: Eukaryotic and archaeal this compound biosynthesis pathway.

Caption: Mechanism of UGA recoding for this compound incorporation.

References

- 1. Synthesis and decoding of this compound and human health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MECHANISM OF SELENIUM INCORPORATION DURING PROTEIN SYNTHESIS - UNIVERSITY OF MASSACHUSETTS [portal.nifa.usda.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Computational identification of the this compound tRNA (tRNASec) in genomes | PLOS Computational Biology [journals.plos.org]

- 7. SECIS element - Wikipedia [en.wikipedia.org]

- 8. Secis (this compound insertion element) [bioinformaticaupf.crg.eu]

- 9. Factors and this compound Insertion Sequence Requirements for the Synthesis of Selenoproteins from a Gram-Positive Anaerobe in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SECISBP2 - Wikipedia [en.wikipedia.org]

- 11. uniprot.org [uniprot.org]

- 12. Threading the Needle: Getting this compound Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. On elongation factor eEFSec, its role and mechanism during selenium incorporation into nascent selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. High-Resolution Ribosome Profiling Reveals Gene-Specific Details of UGA Re-Coding in Selenoprotein Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SECIS–SBP2 interactions dictate this compound incorporation efficiency and selenoprotein hierarchy | The EMBO Journal [link.springer.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Biosynthesis of this compound on Its tRNA in Eukaryotes | PLOS Biology [journals.plos.org]

- 19. Biosynthesis of this compound, the 21st amino acid in the genetic code, and a novel pathway for cysteine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficiency of mammalian this compound incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficiency of Mammalian this compound Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Efficiency of this compound Incorporation Is Regulated by Translation Initiation Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. High-Resolution Ribosome Profiling Reveals Gene-Specific Details of UGA Re-Coding in Selenoprotein Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Studying Selenoprotein mRNA Translation Using RNA-Seq and Ribosome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Selenium protein identification and profiling by mass spectrometry: A tool to assess progression of cardiomyopathy in a whale model - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound-Specific Mass Spectrometry Reveals Tissue-Distinct Selenoproteomes and Candidate Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Chemical-biology approaches to interrogate the selenoproteome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UGA Stop Codon Recoding for Selenocysteine Insertion

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of the 21st amino acid, selenocysteine (Sec), into proteins represents a fascinating and complex deviation from the canonical rules of the genetic code. In eukaryotes and archaea, this process involves the recoding of a UGA codon, typically a signal for translation termination, to specify the insertion of Sec.[1][2][3] This remarkable feat of translational reprogramming is orchestrated by a sophisticated molecular machinery, including the this compound insertion sequence (SECIS) element, a specialized tRNA (tRNA[Ser]Sec), the SECIS-binding protein 2 (SBP2), and a unique elongation factor, eEFSec.[4][5] Understanding this pathway is not only crucial for fundamental biological research but also holds significant potential for the development of novel therapeutics, particularly in the context of diseases linked to oxidative stress, as many selenoproteins are key antioxidant enzymes.[1] This guide provides a comprehensive technical overview of the UGA recoding mechanism for this compound insertion, detailing the key molecular players, experimental methodologies to study this process, and quantitative insights into its efficiency.

The Core Machinery of this compound Insertion

The cotranslational insertion of this compound is a multi-step process that hijacks the ribosome at a UGA codon and directs it to incorporate an amino acid instead of terminating protein synthesis. This is accomplished through the coordinated action of several cis- and trans-acting factors.

The this compound Insertion Sequence (SECIS) Element

The SECIS element is a cis-acting stem-loop structure located in the 3' untranslated region (3' UTR) of all eukaryotic and archaeal selenoprotein mRNAs.[6][7][8] This RNA motif, approximately 60 nucleotides in length, serves as the primary recognition site for the this compound incorporation machinery.[6] Its presence is the key determinant that distinguishes a UGA codon destined for Sec insertion from a canonical stop codon.[6][9] In bacteria, the SECIS element is positioned immediately downstream of the UGA codon within the coding sequence.[2][10][11]

This compound tRNA (tRNA[Ser]Sec)

The tRNA responsible for carrying this compound, tRNA[Ser]Sec, is a unique tRNA species. It is initially charged with serine by seryl-tRNA synthetase (SerRS). The serine is then phosphorylated by phosphoseryl-tRNA[Ser]Sec kinase (PSTK) to form O-phosphoseryl-tRNA[Ser]Sec.[5] Finally, this compound synthase (SepSecS) converts the phosphoserine moiety to this compound, yielding the mature Sec-tRNA[Ser]Sec.[5] This specialized tRNA possesses a unique structure, including a longer acceptor stem and D-stem compared to canonical tRNAs, which are critical for its specific recognition by the this compound synthesis and incorporation machinery.[12][13]

SECIS-Binding Protein 2 (SBP2)

SBP2 is a crucial trans-acting factor that specifically recognizes and binds to the SECIS element.[5][14] This interaction is a pivotal step in recruiting the rest of the this compound incorporation machinery to the selenoprotein mRNA.[5][15] SBP2 acts as a scaffold, facilitating the assembly of a larger complex that includes the specialized elongation factor eEFSec and the charged Sec-tRNA[Ser]Sec.[16][17] SBP2 is essential for recoding the UGA codon, and its absence or dysfunction leads to a significant reduction in selenoprotein synthesis.[18][19]

Eukaryotic Elongation Factor for this compound (eEFSec)

eEFSec is a specialized translation elongation factor that replaces the canonical elongation factor eEF1A for the delivery of Sec-tRNA[Ser]Sec to the ribosome.[4][16][20] Unlike eEF1A, eEFSec has a unique C-terminal extension (Domain IV) that is essential for its function.[17] This domain is involved in binding to Sec-tRNA[Ser]Sec and interacting with the SBP2/SECIS complex.[17] The GTP-bound form of eEFSec delivers Sec-tRNA[Ser]Sec to the ribosomal A-site, where the anticodon of the tRNA recognizes the UGA codon.[21] GTP hydrolysis then leads to a conformational change in eEFSec, promoting the release of the Sec-tRNA[Ser]Sec for peptide bond formation.[5][21]

The Mechanism of UGA Recoding: A Step-by-Step Pathway

The process of UGA recoding for this compound insertion can be conceptualized as a signaling cascade that culminates in the site-specific incorporation of this compound.

-

Ribosome Stalling: As the ribosome translates a selenoprotein mRNA, it encounters an in-frame UGA codon. In the absence of the recoding machinery, this would lead to termination.

-

SECIS Recognition: The SECIS element in the 3' UTR is bound by SBP2.[5]

-

Complex Assembly: SBP2, bound to the SECIS element, recruits the ternary complex of GTP-bound eEFSec and Sec-tRNA[Ser]Sec.[16][17]

-

Delivery to the Ribosome: The entire SBP2-eEFSec-GTP-Sec-tRNA[Ser]Sec complex, assembled on the SECIS element, is brought into proximity of the ribosome stalled at the UGA codon.

-

UGA Codon Decoding: The anticodon of Sec-tRNA[Ser]Sec recognizes the UGA codon in the ribosomal A-site.

-

GTP Hydrolysis and Accommodation: Upon successful codon-anticodon pairing, eEFSec hydrolyzes its bound GTP. This triggers a conformational change in eEFSec, leading to its release and the accommodation of Sec-tRNA[Ser]Sec into the A-site.[5][21]

-

Peptide Bond Formation: The ribosome catalyzes the formation of a peptide bond between the nascent polypeptide chain and this compound.

-

Elongation Continues: The ribosome then translocates to the next codon, and translation continues until a canonical stop codon is reached.

Quantitative Analysis of this compound Insertion

The efficiency of UGA recoding is not 100% and can vary depending on the specific selenoprotein mRNA, the cellular context, and the availability of the core machinery components.

Table 1: Efficiency of this compound Incorporation

| System | Reporter/Selenoprotein | Efficiency of Sec Incorporation | Reference(s) |

| In vitro (Rabbit Reticulocyte Lysate) | Luciferase Reporter | 5-8% | [22] |

| In vitro (Rabbit Reticulocyte Lysate) | Selenoprotein P | ~40% | [22] |

| Transfected Rat Hepatoma Cells (McArdle 7777) | Luciferase Reporter | 0.5-1.3% (6-10 times lower than in vitro) | [22] |

| In vitro (uncapped FLuc-Sec/wt) | Firefly Luciferase | 8.8% | [23] |

| In vitro (RLuc/IRES/FLuc-Sec/wt) | Firefly Luciferase | 3.8% | [23] |

| E. coli (gst-lacZ fusions with E. acidaminophilum factors) | GST-LacZ Reporter | 36-64% (compared to UGC variant) | [10] |

Table 2: Relative Expression of Selenoprotein Genes in Mouse Brain

| Selenoprotein | Relative Expression Level | Key Expression Regions | Reference(s) |

| GPx4, SelK, SelM, SelW, Sep15 | Exceptionally Rich | Olfactory bulb, hippocampus, cerebral cortex, cerebellar cortex neurons | [24] |

| SelP | Highly Expressed (Unique Pattern) | Suggested to supply selenium to neurons | [24] |

| Over half of selenoprotein genes | Expressed | Choroid plexus | [24] |

Experimental Protocols for Studying this compound Insertion

A variety of experimental techniques are employed to investigate the mechanism and regulation of this compound incorporation.

In Vitro Translation Assay for this compound Insertion

This assay allows for the quantitative assessment of this compound incorporation efficiency in a controlled, cell-free environment.[25]

Objective: To measure the efficiency of UGA recoding in response to a specific selenoprotein mRNA and to test the activity of individual components of the recoding machinery.

Materials:

-

Rabbit reticulocyte lysate or wheat germ extract

-

In vitro transcribed, capped mRNA encoding a reporter protein (e.g., luciferase) with an in-frame UGA codon and the 3' UTR of a selenoprotein containing a SECIS element.

-

Control mRNA with a UAA or UAG stop codon in place of the UGA, or a Cys (UGC) codon.

-

Amino acid mixture (including [35S]-methionine for labeling)

-

ATP, GTP, and an energy-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

-

Potassium acetate (B1210297) and magnesium acetate

-

Recombinant SBP2 and eEFSec (for supplementation experiments)

-

Purified Sec-tRNA[Ser]Sec (optional, for supplementation)

-

Nuclease-free water

Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the rabbit reticulocyte lysate, amino acid mixture, energy mix, and salts.

-

mRNA Addition: Add the in vitro transcribed reporter mRNA to the reaction mixture. For competition assays, co-transfect with an excess of a competitor mRNA containing a SECIS element.[15]

-

Incubation: Incubate the reaction at 30°C for 60-90 minutes to allow for translation.

-

Analysis of Protein Products:

-

SDS-PAGE and Autoradiography: Resolve the translation products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled proteins. The full-length protein product indicates successful UGA recoding, while a truncated product signifies termination at the UGA codon.

-

Luciferase Assay: If a luciferase reporter is used, measure the luminescence of the reaction mixture using a luminometer. Compare the activity from the UGA-containing construct to that of a control construct (e.g., with a UGC codon) to calculate the percentage of readthrough.

-

-

Quantification: Quantify the band intensities of the full-length and truncated products using densitometry to determine the efficiency of this compound incorporation.[22][23]

Identification and Characterization of Selenoproteins

Identifying the full complement of selenoproteins (the "selenoproteome") and characterizing their expression patterns is crucial for understanding the physiological roles of selenium.

Objective: To identify novel selenoprotein genes and to quantify the expression of known selenoproteins in different tissues or under various conditions.

Methodology:

-

Bioinformatic Prediction:

-

SECIS-based searches: Utilize algorithms like SECISearch3 to scan genomic or transcriptomic databases for sequences that can form the characteristic SECIS stem-loop structure.[6][26][27]

-

Homology searches: Use known selenoprotein sequences to search for homologous genes in other species using tools like TBLASTN. The alignment of a UGA codon in the target sequence with a this compound in the query sequence is a strong indicator of a selenoprotein gene.[26]

-

-

Experimental Validation and Characterization:

-